molecular formula C11H13N5 B2890841 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine CAS No. 1249637-98-6

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine

Cat. No.: B2890841
CAS No.: 1249637-98-6
M. Wt: 215.26
InChI Key: DGDLMEXYUFJZTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine (CAS 1249637-98-6) is a high-purity chemical compound with the molecular formula C11H13N5 and a molecular weight of 215.25 g/mol . This dihydropyrimidine derivative is a key scaffold in medicinal chemistry, designed for research and development applications. The dihydropyrimidine core is structurally analogous to clinically significant dihydropyridine calcium channel blockers and is recognized as a privileged structure in drug discovery. Scientific literature indicates that dihydropyrimidine derivatives exhibit a broad spectrum of pharmacological activities, which makes them valuable templates for developing new therapeutic agents . These compounds have been investigated for properties including anti-inflammatory activity, as demonstrated in models like the carrageenan-induced rat paw edema method . Furthermore, research into similar heterocyclic compounds synthesized using methods like the Vilsmeier-Haack reaction has revealed potential for antitumor, antibacterial, and antiviral activities . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound as a versatile building block for synthesizing novel bioactive molecules or for screening against specific biological targets.

Properties

IUPAC Name

(5,6-dimethyl-2-pyridin-2-ylpyrimidin-4-yl)hydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5/c1-7-8(2)14-11(15-10(7)16-12)9-5-3-4-6-13-9/h3-6H,12H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDLMEXYUFJZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1NN)C2=CC=CC=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine typically involves the reaction of hydrazine with appropriate pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium ethoxide, and heating to facilitate the formation of the hydrazinylidene group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of chemical reactions that involve the use of large-scale reactors and precise control of temperature and pressure. The process may also include purification steps to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of pyrimidinediones.

  • Reduction: Reduction reactions can produce hydrazine derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, the compound is utilized to study enzyme mechanisms and as a potential inhibitor for various biological targets. Its unique structure allows it to interact with specific enzymes and proteins, making it a valuable tool in biochemical studies.

Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of new drugs. Its ability to bind to specific molecular targets makes it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it an important component in various manufacturing processes.

Mechanism of Action

The mechanism by which 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares 4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine (Compound A) with structurally related dihydropyrimidines and dihydropyridines:

Compound Name/Structure Substituents (Positions) Key Properties/Activities Reference
Compound A - 2: Pyridin-2-yl
- 4: Hydrazinylidene
- 5,6: Methyl
Potential for metal chelation (via hydrazine) and antimicrobial activity (inferred)
2-Methylthio-1,4-dihydropyrimidines - 2: Methylthio
- 4: Variable aryl
Analgesic activity (up to 70.32% inhibition)
4-Oxo-6-(thiophen-2-yl)-1,4-dihydropyrimidine (4e) - 2: Mercapto
- 6: Thiophen-2-yl
Moderate antibacterial activity (MIC: 16–64 µg/mL)
4-(p-Dimethylaminophenyl)-1,4-dihydropyrimidine (IIh) - 4: p-Dimethylaminophenyl Maximum analgesic activity (70.32%)
4-Oxo-2-(propylthio)-6-(pyridin-2-yl)-1,4-dihydropyrimidine (5d) - 2: Propylthio
- 6: Pyridin-2-yl
Enhanced DNA gyrase inhibition (IC50: ~5 µM)

Key Differences and Implications

Hydrazinylidene vs. Oxo/Aryl Groups at Position 4: Compound A’s hydrazinylidene group at position 4 distinguishes it from analogues like IIh (p-dimethylaminophenyl) or 4e (oxo). Hydrazinylidene may enhance metal-binding capacity, relevant for enzyme inhibition or catalysis, whereas aryl/oxo groups prioritize hydrophobic interactions or hydrogen bonding .

Pyridin-2-yl vs. Thiophen-2-yl at Position 6 :

  • The pyridin-2-yl group in Compound A and 5d introduces nitrogen-mediated hydrogen bonding, contrasting with the sulfur-containing thiophen-2-yl in 4e . This substitution could improve solubility or target specificity in biological systems .

Methyl vs. The latter correlates with stronger DNA gyrase inhibition, suggesting that bulkier substituents enhance enzyme interaction .

Research Findings and Mechanistic Insights

  • Synthetic Flexibility : The hydrazinylidene group in Compound A suggests compatibility with nucleophilic substitution or condensation reactions, enabling diverse derivatization compared to traditional Hantzsch products .
  • Crystallographic Considerations : Hydrogen-bonding patterns in similar compounds (e.g., IIh ) are critical for crystal packing and stability. Compound A’s hydrazinylidene may form N–H⋯N or N–H⋯O bonds, influencing solubility and bioavailability .

Biological Activity

4-Hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.

The molecular formula of this compound is C11H13N5C_{11}H_{13}N_{5} with a molecular weight of approximately 215.26 g/mol. Its structure includes a hydrazine moiety and a pyridine ring, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic addition-elimination reactions using hydrazine derivatives and appropriate starting materials. The reaction conditions are optimized to achieve high yields and purity.

Anticancer Properties

Research indicates that derivatives of dihydropyrimidines, including this compound, exhibit notable anticancer activity. A study evaluated several compounds against human cancer cell lines such as HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The results showed that certain derivatives demonstrated IC50 values comparable to or better than the reference drug Harmine:

CompoundIC50 (HCT-116)IC50 (HepG2)
4c2.40 ± 0.12 µM2.54 ± 0.82 µM
4h2.03 ± 0.72 µM2.17 ± 0.83 µM

These findings suggest that the structural modifications in the hydrazinylidene group enhance the anticancer activity through mechanisms such as enzyme inhibition and apoptosis induction .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that similar dihydropyrimidine derivatives possess antimicrobial properties against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential enzymes .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cancer proliferation and microbial resistance .

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

  • Cytotoxicity Evaluation : A recent study assessed the cytotoxic effects of the compound on different cancer cell lines using MTT assays, demonstrating significant anti-proliferative effects.
  • Antimicrobial Testing : The compound was tested against a panel of bacteria and fungi, revealing potent antimicrobial activity comparable to established antibiotics.

Q & A

Basic Research Questions

Q. What are the foundational methods for synthesizing 4-hydrazinylidene-5,6-dimethyl-2-(pyridin-2-yl)-1,4-dihydropyrimidine, and how can purity be ensured?

  • Methodology :

  • Use multi-step condensation reactions under nitrogen to minimize oxidation. For example, combine pyridine-2-carbaldehyde with substituted hydrazines under acidic conditions (e.g., HCl catalysis) to form the hydrazinylidene core .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol.
  • Validate purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the electronic and steric properties of this compound to predict reactivity?

  • Methodology :

  • Perform computational studies (DFT calculations at B3LYP/6-31G* level) to map electron density, HOMO-LUMO gaps, and electrostatic potential surfaces.
  • Experimental validation via UV-Vis spectroscopy (solvent-dependent λmax shifts) and cyclic voltammetry to assess redox behavior .
  • Correlate steric effects with crystallographic data (X-ray diffraction) to analyze bond angles and spatial hindrance .

Q. What standard assays are used to evaluate its antimicrobial activity?

  • Methodology :

  • Use agar diffusion assays (e.g., against E. coli and S. aureus) with compound-loaded discs. Minimum inhibitory concentration (MIC) values are determined via broth microdilution (CLSI guidelines).
  • Compare results with structurally related hydrazine derivatives to identify activity trends .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., inconsistent MIC values across studies) be resolved?

  • Methodology :

  • Conduct meta-analysis of prior studies, focusing on variables like solvent choice (DMSO vs. aqueous), bacterial strain variability, and incubation conditions.
  • Design controlled replicate experiments with standardized protocols (e.g., CLSI M07-A11) and include positive controls (e.g., ciprofloxacin) .
  • Apply statistical tools (ANOVA, Tukey’s HSD) to isolate confounding factors .

Q. What advanced techniques optimize regioselective functionalization of the pyrimidine ring?

  • Methodology :

  • Use directed ortho-metalation (DoM) strategies with LDA (lithium diisopropylamide) to install substituents at the 5- or 6-position.
  • Monitor reaction progress via in-situ IR spectroscopy to detect intermediates.
  • Validate selectivity via NOESY NMR to confirm spatial arrangements .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacokinetic properties?

  • Methodology :

  • Perform molecular docking (AutoDock Vina) against target enzymes (e.g., bacterial dihydrofolate reductase) to predict binding affinity.
  • Simulate ADMET profiles (SwissADME, pkCSM) to assess solubility, bioavailability, and toxicity.
  • Prioritize derivatives with logP < 3.5 and topological polar surface area (TPSA) < 140 Ų for oral bioavailability .

Q. What experimental frameworks address environmental fate in energy-related applications (e.g., combustion byproducts)?

  • Methodology :

  • Simulate combustion in a flow reactor (750–1200°C) and analyze emissions via GC-MS for degradation products (e.g., NOx, CO).
  • Use atmospheric chamber studies to model oxidation pathways (OH radical reactions) and quantify half-life .
  • Cross-reference with DOE Atmospheric Chemistry Program protocols for energy pollutant tracking .

Methodological Best Practices

  • Theoretical Frameworks : Link synthesis and biological testing to conceptual models like structure-activity relationships (SAR) or frontier molecular orbital theory .
  • Data Validation : Use triplicate measurements for kinetic studies and apply Grubbs’ test to exclude outliers .
  • Training : Engage in advanced courses (e.g., CHEM 416/4206) for hands-on training in chemical biology methods and experimental design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.